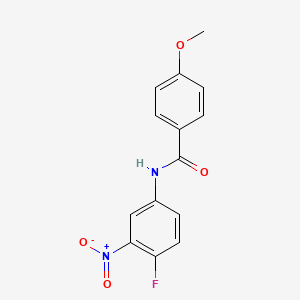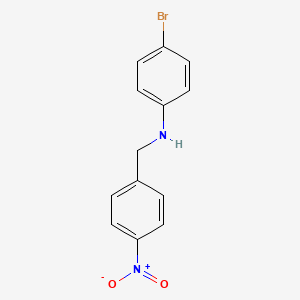
N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea, also known as CDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDU is a urea derivative that has been shown to exhibit promising anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to its ability to disrupt DNA replication and repair processes. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has been shown to exhibit immunomodulatory effects, which may help to enhance the body's natural defenses against cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea is its broad-spectrum activity against a range of cancer cell lines, viruses, and pathogens. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has also been shown to be relatively stable and easy to synthesize, making it a potentially cost-effective therapeutic agent. However, one of the limitations of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea. One area of interest is the development of novel N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea and to identify potential biomarkers of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea sensitivity and resistance in cancer cells.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea involves the reaction of 4-chloroaniline with 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea in the presence of a catalyst such as potassium carbonate to yield N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1. Additionally, N-(4-chlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-7-10(19-12(18)16(7)2)15-11(17)14-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJPGKVIZRICMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)




![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)
![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)